GRK2 Inhibitor - 24269-96-3

GRK2 Inhibitor

Catalog Number: EVT-269853
CAS Number: 24269-96-3
Molecular Formula: C12H9NO6
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRK2, also known as βARK1, is a serine/threonine kinase belonging to the G protein-coupled receptor kinase (GRK) family. [] These kinases are known for their role in phosphorylating and desensitizing activated G protein-coupled receptors (GPCRs). [] GRK2 is ubiquitously expressed in various tissues and is involved in a wide range of physiological processes, including cardiac function, immune response, and vascular tone. []

Due to its involvement in various pathological conditions, GRK2 has emerged as an attractive therapeutic target for treating diseases such as heart failure, diabetes, and cancer. [, ] GRK2 inhibitors, designed to block the kinase activity of GRK2, have shown promise in preclinical studies for improving cardiac function, ameliorating vascular endothelial dysfunction, and reducing tumor growth. [, , , ]

Synthesis Analysis
  • Structure-based design: Utilizing the crystal structure of GRK2 or closely related kinases like cAMP-dependent protein kinase (cAPK) to guide the design and synthesis of novel inhibitors. [, , ]
  • Modification of existing scaffolds: Utilizing known GRK2 inhibitors like paroxetine as a starting point to synthesize analogs with improved potency and selectivity. [, ]
  • High-throughput screening (HTS): Screening large libraries of compounds to identify potential GRK2 inhibitors. []
Molecular Structure Analysis

The molecular structures of GRK2 inhibitors vary widely, ranging from small peptides to complex organic molecules. [, , ] Structural analysis techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) have been employed to determine the three-dimensional structures of GRK2 inhibitors and their interactions with the kinase. [, ]

Mechanism of Action

GRK2 inhibitors primarily exert their effects by blocking the catalytic activity of GRK2. [] They typically bind to the ATP binding site of GRK2, preventing the phosphorylation of GPCRs and other substrates. [] By inhibiting GRK2 activity, these inhibitors:

  • Prevent GPCR desensitization and downregulation, thereby enhancing GPCR signaling. [, , ]
  • Modulate the subcellular localization of GRK2 and β-arrestin 2, affecting downstream signaling pathways such as Akt/eNOS and cAMP/PKA. [, , , , , ]
  • Impact the phosphorylation and degradation of p53, a crucial tumor suppressor protein. []
Physical and Chemical Properties Analysis

Heart Failure:

  • Improved cardiac function and morphology in animal models of heart failure. [, , ]
  • Enhanced βAR signaling and contractility in failing cardiomyocytes. [, , , , ]
  • Reduced pathological cardiac remodeling and fibrosis. [, ]

Diabetic Vascular Complications:

  • Amelioration of vascular endothelial dysfunction in type 2 diabetic mice. [, ]
  • Improved insulin-induced Akt/eNOS signaling in ob/ob mouse aorta. []
  • Blood pressure-lowering effect in diabetic models. []

Cancer:

  • Inhibition of tumor growth in pancreatic and bladder cancer cell lines. []
  • Slowdown of G2/M cell cycle progression in pancreatic cancer cell lines. []
  • Immune cell mediated tumor growth inhibition in colorectal cancer models. []
  • Induction of p53-dependent mitochondrial apoptosis in thyroid cancer cells. []
Applications
  • Attenuation of IgE-mediated anaphylaxis and activation of mast cells via MRGPRX2 and MRGPRB2. []
  • Reversal of sepsis-induced vasoplegia to norepinephrine in mouse aorta. []
  • Attenuation of autoimmune hepatitis by suppressing the interaction of GRK2 with PI3K in T lymphocytes. []
  • Prevention of injury-induced immune dysfunction in neutrophils. []
Future Directions
  • Development of more potent and selective inhibitors: Improving the pharmacological properties of GRK2 inhibitors to enhance therapeutic efficacy and reduce off-target effects. [, ]
  • Exploration of novel therapeutic applications: Expanding the scope of GRK2 inhibition beyond cardiovascular diseases and investigating its potential in other conditions like inflammatory disorders and neurodegenerative diseases. [, , ]
  • Elucidation of detailed molecular mechanisms: Further investigation of the intricate interplay between GRK2 and various signaling pathways to gain a deeper understanding of its role in different physiological and pathological processes. [, , ]
  • Clinical translation: Conducting clinical trials to assess the safety and efficacy of GRK2 inhibitors in human patients. [, ]

Paroxetine

  • Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. Research has identified it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) [, , , , , , , , , , , , , ]. This inhibition has been shown to improve cardiac function in animal models of heart failure, independent of its antidepressant effects []. Paroxetine's ability to inhibit GRK2 has also been linked to the modulation of immune responses, potentially offering therapeutic benefits for conditions like ulcerative colitis [] and autoimmune hepatitis [].
  • Relevance: Paroxetine serves as a foundational compound for developing novel GRK2 inhibitors due to its established potency and selectivity for GRK2. Understanding its structure-activity relationship is crucial for designing improved inhibitors with enhanced efficacy and pharmacokinetic properties. For example, researchers have synthesized new paroxetine-based GRK2 inhibitors, like CCG258747, which exhibit improved potency and selectivity [, ].

Fluoxetine

  • Compound Description: Fluoxetine, another SSRI, serves as a critical control compound in GRK2 inhibitor research. Unlike Paroxetine, fluoxetine does not inhibit GRK2 [, , ].

CCG258747

  • Compound Description: CCG258747 is a novel, potent, and selective GRK2 inhibitor developed based on the structure of paroxetine []. It demonstrates superior potency against GRK2 compared to paroxetine and exhibits favorable pharmacokinetic properties in mice []. CCG258747 effectively blocks the internalization of the μ-opioid receptor (MOR) in cell-based assays, indicating its ability to cross cell membranes and exert its inhibitory effects in living cells [].

CCG258208

  • Compound Description: CCG258208 is structurally similar to CCG258747 and demonstrates high selectivity for the GRK2 subfamily across a panel of 104 kinases [].

Takeda Compound 101

  • Compound Description: This small-molecule GRK2 inhibitor effectively attenuates the desensitization of both UTP and AngII-stimulated arterial contractions, indicating its potential in blood pressure regulation []. It also inhibits GRK2 activity in isolated mesenteric smooth muscle cells (MSMCs), preventing the desensitization of UTP and AngII-stimulated increases in intracellular calcium concentration [].

CCG224063

  • Compound Description: CCG224063 is another small-molecule GRK2 inhibitor that demonstrates similar efficacy to Takeda Compound 101 in attenuating the desensitization of UTP-mediated arterial contractions and preventing the desensitization of UTP and AngII-stimulated increases in intracellular calcium concentration in isolated MSMCs [].

Methyl 5-[2-(5-Nitro-2-Furyl)Vinyl]-2-Furoate

  • Compound Description: This compound acts as a GRK2 inhibitor, specifically within the ileum, where it abolishes morphine-mediated inhibition of electrically stimulated contractions in the longitudinal muscle and direct contractions in the circular muscle []. Notably, this effect is absent in the colon, suggesting a tissue-specific role for GRK2 in mediating morphine's effects [].

Suramin

  • Compound Description: Suramin, an inhibitor of protein kinase C, also exhibits inhibitory activity against GRK2 with an IC50 of 32 μM []. Molecular modeling studies suggest that suramin binds to the ATP-binding site of GRK2, indicating a potential mechanism for its inhibitory action [].

NF062 and NF503

  • Compound Description: These suramin congeners, possessing fewer sulfonic acid residues than suramin, also inhibit GRK2, demonstrating improved potency compared to the parent compound (IC50 of 14 μM) [].

NF520

  • Compound Description: Representing approximately half of the suramin molecule, NF520 also demonstrates GRK2 inhibitory activity, further emphasizing the key pharmacophores within the suramin structure responsible for targeting GRK2 [].

H8

  • Compound Description: H8, a known inhibitor of cAMP-dependent protein kinase (cAPK), also demonstrates inhibitory activity against GRK2, albeit with low potency [].

KRX-C7

  • Compound Description: KRX-C7 is a specific inhibitor of GRK2, and its use in thyroid cancer models effectively inhibits cancer growth by inducing p53-dependent mitochondrial apoptosis []. This effect is particularly pronounced in cancer cells carrying a mutant form of p53, highlighting the potential therapeutic application of GRK2 inhibitors in targeting specific cancer subtypes [].

βARKct

  • Compound Description: βARKct is a GRK2 inhibitor peptide that has demonstrated promising results in preclinical animal models of heart failure. Its delivery through gene therapy has shown the ability to reverse ventricular contractile failure and adverse remodeling [, ].

CMPD 101

  • Compound Description: CMPD 101 is a GRK2 inhibitor that partially restores the relaxation response to apelin in coronary arteries exposed to cigarette smoke extract (CSE) [, ]. This suggests that GRK2 activation contributes to the impaired vasodilation observed in this model of second-hand smoke exposure.

Y-P

  • Compound Description: 740 Y-P acts as a PI3K agonist, activating the PI3K-AKT axis. This activation is counteracted by hydroxychloroquine (HCQ), a drug used to treat autoimmune diseases like autoimmune hepatitis []. Importantly, HCQ's effect is mediated through its ability to suppress GRK2 membrane translocation and inhibit the interaction between GRK2 and PI3K [].

Gallein

  • Compound Description: Gallein is a small-molecule inhibitor of Gβγ-GRK2 interaction, highlighting a novel approach to target GRK2 activity [, ]. It effectively limits the progression of heart failure in animal models and attenuates pathologic cardiac fibroblast activation [].

Properties

CAS Number

24269-96-3

Product Name

betaARK1 Inhibitor

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N

SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

eta-adrenergic receptor kinase inhibitor
beta-adrenergic receptor kinase inhibitory peptide
betaARK1 inhibitor
betaARKct
betaARKct peptide

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.